An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS: 1522-92-5)
An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS: 1522-92-5)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational purposes for research and development contexts. 3-Bromo-2,2-bis(bromomethyl)propanol has been identified as a multisite carcinogen in experimental animals and must be handled with extreme caution.
Core Identification and Properties
3-Bromo-2,2-bis(bromomethyl)propanol, also widely known as Tribromoneopentyl Alcohol (TBNPA), is a brominated aliphatic alcohol.[1][2] Its chemical structure features a neopentyl core with three bromine atoms and a single hydroxyl functional group.[2] This structure imparts high stability and a significant bromine content (approximately 73% by weight).[2][3] While it is a valuable reactive intermediate in polymer chemistry, its toxicological profile requires careful consideration for any application, particularly in biological or pharmaceutical research.[4][5]
Chemical and Physical Data
The following table summarizes the key quantitative properties of 3-Bromo-2,2-bis(bromomethyl)propanol.
| Property | Value | Citations |
| CAS Number | 1522-92-5 | [1][4][6] |
| Molecular Formula | C₅H₉Br₃O | [1][7] |
| Molecular Weight | 324.84 g/mol | [1][6][7] |
| Appearance | White to off-white solid, powder, or crystals | [4][5][8] |
| Melting Point | 62-69 °C | [8][9][10] |
| Boiling Point | 131 °C @ 2.5 mmHg | [4][5] |
| Density | 2.19 - 2.28 g/cm³ (Predicted) | [4] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21.5 ºC) | [4][5][9] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol | [4][5] |
| Vapor Pressure | 0.032 Pa @ 25 °C | [10][11] |
| pKa | 13.73 ± 0.10 (Predicted) | [5] |
Applications in Industry and Research
Industrial Use as a Reactive Flame Retardant
The primary application of TBNPA is as a reactive flame retardant.[1][3] Its single hydroxyl group allows it to chemically bond into polymer matrices, particularly polyurethanes, through reaction with isocyanate components.[2][12] This reactive nature prevents leaching over time, ensuring long-term fire resistance.[2] Its high bromine content and good solubility in polyurethane systems make it highly effective for producing rigid and flexible foams, coatings, and elastomers that meet stringent fire safety standards.[1][2][3]
Use as a Chemical Intermediate
TBNPA serves as a versatile intermediate for synthesizing higher molecular weight flame retardants and other complex molecules.[2][12][13] For researchers, it is a building block in organic synthesis.[8]
Note for Drug Development Professionals: While some sources mention TBNPA as an intermediate in "pharmaceutical synthesis" or for "proteomics research," no specific therapeutic agents, biological targets, or signaling pathways involving this compound were identified in the available literature.[2][7] Its established carcinogenicity in animal studies is a significant barrier to its direct use in drug development.[4][5]
Experimental Protocols
Synthesis via Phosphorus Tribromide (High Selectivity Method)
This method uses phosphorus tribromide (PBr₃) to achieve higher selectivity compared to HBr-based synthesis, minimizing the formation of mixed brominated species.[14]
Materials:
-
Pentaerythritol (0.2 mol)
-
Tetrachloroethylene (200 mL)
-
Phosphorus tribromide (PBr₃) (Total 0.6 mol, added in three portions)
-
Methanol (1.5 mol)
Procedure:
-
Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask equipped for heating and stirring.[14]
-
First PBr₃ Addition: Heat the suspension to 100°C. Slowly add the first portion of 0.2 mol of PBr₃ and maintain the reaction for 5 hours.[14]
-
Second PBr₃ Addition: Increase the temperature to 115°C and slowly add the second portion of 0.2 mol of PBr₃. Let the reaction continue for another 5 hours.[14]
-
Third PBr₃ Addition: Raise the temperature to 130°C and add the final 0.2 mol portion of PBr₃. Maintain the reaction for 5 hours.[14]
-
Solvent Removal: After the reaction is complete, distill off the tetrachloroethylene under reduced pressure to obtain the crude intermediate.[14]
-
De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours to yield the crude product.[14]
-
Purification: Filter the reaction mixture. Wash the resulting filter cake with water until the filtrate is pH neutral. The final product is obtained after suction filtering and drying the cake.[14]
Purity Assessment Protocols
Accurate characterization is critical. Impurities can include residual starting materials or other brominated species.[15]
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify impurities.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃).[15]
-
Analysis: Acquire the ¹H NMR spectrum. The expected signals for a related compound, 3-Bromo-2,2-bis(bromomethyl)propanol, are around δ 3.49 ppm (singlet, 6H, CH₂Br) and δ 5.26 ppm (triplet, 1H, OH).[16] Integrate peaks to determine the relative purity.
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile impurities and quantify purity.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like dichloromethane.[15]
-
Instrumentation: Use a standard GC-MS system with a capillary column suitable for polar analytes.
-
Analysis: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[15] Purity is calculated based on the relative peak area of the main component in the total ion chromatogram. Impurities can be identified by comparing their mass spectra against a library.[15]
Visualized Workflows and Logic
The following diagrams illustrate key processes related to the synthesis, handling, and analysis of 3-Bromo-2,2-bis(bromomethyl)propanol.
Caption: High-selectivity synthesis workflow for TBNPA.
Caption: Safety and handling workflow for TBNPA.
Caption: Decision tree for selecting a purity analysis method.
Toxicology and Safety
Handling this compound requires strict adherence to safety protocols due to its significant hazards.
GHS Hazard Identification
| Hazard Code(s) | Statement | Citations |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [6][8] |
| H315 | Causes skin irritation | [6][8] |
| H319 | Causes serious eye irritation | [6][8] |
| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed | [5] |
| R36/37/38 | Irritating to eyes, respiratory system and skin | [5] |
Carcinogenicity
Tribromoneopentanol has been shown to be a multisite carcinogen in experimental animals.[4][5] The structurally related compound 2,2-bis(bromomethyl)-1,3-propanediol is also recognized by the National Toxicology Program as a compound that can cause cancer.[17][18] This information is of critical importance and suggests that exposure should be minimized through rigorous engineering and administrative controls.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[19][20] Eyewash stations and safety showers must be readily accessible.[21]
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[19][20]
-
Skin Protection: Wear chemical-resistant gloves and a lab coat or impervious clothing to prevent skin contact.[19][20]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[19][20]
-
Storage: Store in a cool, dry, dark, and well-ventilated location in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5][19]
First Aid Measures
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. | [19][20] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [19][20] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention. | [19][20] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth and give 1-2 glasses of water to dilute. Seek immediate medical attention. | [19][20] |
References
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- 2. Tribromoneopentyl Alcohol: Versatile Applications From Reactive Flame Retardant in Polyurethanes To Pharmaceutical Intermediateâ - Industry news - News [rixingxincai.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
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- 5. 1522-92-5 | CAS DataBase [m.chemicalbook.com]
- 6. 3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Pentaerythritol tribromide, 98% 1522-92-5 India [ottokemi.com]
- 9. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]
- 10. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. oceanchem-group.com [oceanchem-group.com]
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- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 3-Bromo-2,2-bis(bromomethyl)propanol(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 20. benchchem.com [benchchem.com]
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